[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate
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Overview
Description
[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate is a complex organic compound characterized by its unique structure, which includes multiple stereocenters and functional groups. This compound is part of the iridoid monoterpenoid family, known for their diverse biological activities and presence in various plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound may involve the use of biocatalysts or engineered microorganisms to streamline the synthesis process. These methods aim to increase yield and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to carbonyl groups.
Reduction: The enoate group can be reduced to an alkane.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes .
Scientific Research Applications
Chemistry
In chemistry, [(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
Biologically, this compound is studied for its potential therapeutic properties. It has been investigated for its role in modulating biological pathways and its potential as a lead compound in drug discovery .
Medicine
In medicine, research focuses on the compound’s potential to treat various diseases. Its ability to interact with specific molecular targets makes it a candidate for developing new pharmaceuticals .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in creating high-performance products .
Mechanism of Action
The mechanism of action of [(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other iridoid monoterpenoids, such as:
Gluconapoleiferin: Known for its presence in various plants and its biological activities.
Neomatatabiol: Another iridoid monoterpenoid with distinct biological properties.
Uniqueness
[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity.
Properties
Molecular Formula |
C15H22O6 |
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Molecular Weight |
298.33 g/mol |
IUPAC Name |
[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C15H22O6/c1-4-9(2)15(19)21-13(6-5-11(17)10(3)16)12-7-8-14(18)20-12/h4-6,10-13,16-17H,7-8H2,1-3H3/b6-5+,9-4+/t10-,11-,12-,13-/m0/s1 |
InChI Key |
KDJQJYVWRNNMAM-HIWLEQICSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H](/C=C/[C@@H]([C@H](C)O)O)[C@@H]1CCC(=O)O1 |
Canonical SMILES |
CC=C(C)C(=O)OC(C=CC(C(C)O)O)C1CCC(=O)O1 |
Origin of Product |
United States |
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